molecular formula C21H30N2O3 B12987583 tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B12987583
M. Wt: 358.5 g/mol
InChI Key: BQWAQEMRRVRIKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate typically involves multi-step reactions. One common method includes the use of olefin metathesis reactions with a Grubbs catalyst, although this route can be complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthetic routes. advancements in synthetic chemistry may lead to more efficient and scalable production methods in the future.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, which is essential for the survival of the bacterium . The compound’s unique structure allows it to bind effectively to the target protein, disrupting its function and inhibiting bacterial growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 10-oxo-7-(o-tolyl)-3,9-diazaspiro[55]undecane-3-carboxylate stands out due to its specific structural features, such as the presence of the o-tolyl group and the spirocyclic scaffold

Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

tert-butyl 5-(2-methylphenyl)-2-oxo-3,9-diazaspiro[5.5]undecane-9-carboxylate

InChI

InChI=1S/C21H30N2O3/c1-15-7-5-6-8-16(15)17-14-22-18(24)13-21(17)9-11-23(12-10-21)19(25)26-20(2,3)4/h5-8,17H,9-14H2,1-4H3,(H,22,24)

InChI Key

BQWAQEMRRVRIKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CNC(=O)CC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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